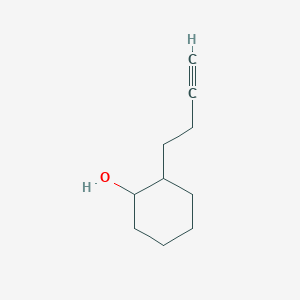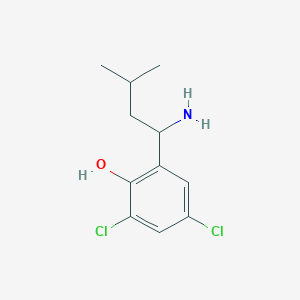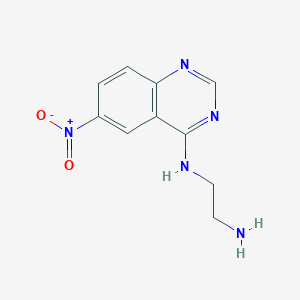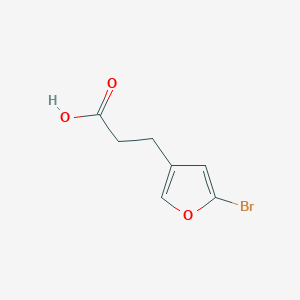
3-(5-Bromofuran-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromofuran-3-yl)propanoic acid is an organic compound that features a brominated furan ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-3-yl)propanoic acid typically involves the bromination of a furan derivative followed by a series of organic reactions to introduce the propanoic acid group. One common method involves the bromination of furan to produce 5-bromofuran, which is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding alcohol. This intermediate is then oxidized to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes. These methods often employ continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine atom or the furan ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(5-Bromofuran-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-3-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the furan ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromofuran-2-yl)propanoic acid: A similar compound with the bromine atom in a different position on the furan ring.
3-(5-Methoxyfuran-3-yl)propanoic acid: A methoxy-substituted derivative with different chemical properties.
3-(5-Iodofuran-3-yl)propanoic acid: An iodine-substituted analog with distinct reactivity.
Uniqueness
The position of the bromine atom on the furan ring can significantly affect the compound’s behavior in various chemical reactions and its interactions with biological targets .
Properties
Molecular Formula |
C7H7BrO3 |
|---|---|
Molecular Weight |
219.03 g/mol |
IUPAC Name |
3-(5-bromofuran-3-yl)propanoic acid |
InChI |
InChI=1S/C7H7BrO3/c8-6-3-5(4-11-6)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) |
InChI Key |
OWCYIYINGFQXMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1CCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


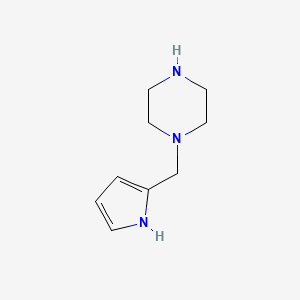
![5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol](/img/structure/B13310101.png)
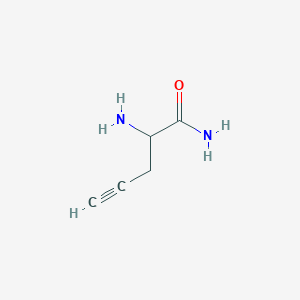
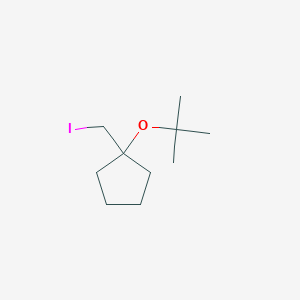
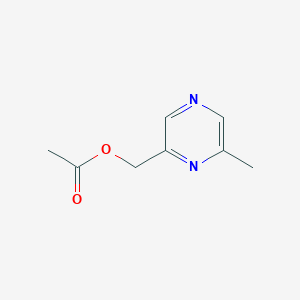
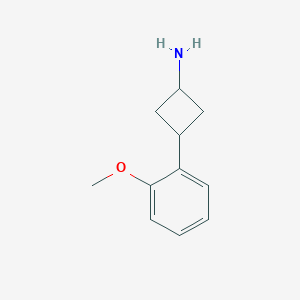
![2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13310135.png)


![1-Propyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13310152.png)
